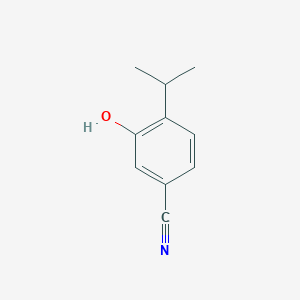

Benzonitrile, 3-hydroxy-4-isopropyl-

Description

Contextualization of Benzonitrile (B105546) Derivatives in Contemporary Chemical Research

In contemporary chemical research, benzonitrile derivatives are integral to the synthesis of a multitude of organic compounds. They are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, dyes, and specialty polymers. medcraveonline.com The nitrile group itself is a versatile functional group that can be transformed into various other moieties such as amines, amides, carboxylic acids, and ketones, further expanding the synthetic utility of benzonitrile derivatives. asianpubs.org The continuous development of novel synthetic methodologies for creating functionalized benzonitriles remains an active area of investigation, focusing on efficiency and sustainability.

Overview of Strategic Importance of Hydroxy- and Isopropyl-Substituted Aromatic Nitriles

The strategic incorporation of hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups onto aromatic nitrile frameworks imparts unique and valuable characteristics to the parent molecule. The hydroxyl group, being a potent electron-donating group, can significantly influence the electronic environment of the aromatic ring. This electronic modulation is crucial in the design of bioactive molecules and functional materials. Hydroxylated structures are prevalent in natural products and are increasingly explored in medicinal chemistry for their ability to form hydrogen bonds and interact with biological targets. hyphadiscovery.com For instance, certain hydroxylated benzonitrile derivatives have been investigated for their potential as enzyme inhibitors.

The isopropyl group, while also electron-donating, introduces steric bulk. This steric influence can direct the regioselectivity of subsequent reactions and affect the molecule's conformational preferences. The combination of a hydroxyl and an isopropyl group on a benzonitrile ring creates a distinct steric and electronic profile. This unique arrangement can be exploited in the design of molecules with specific three-dimensional structures, for example, to fit into the active site of a target enzyme. Furthermore, isopropyl-substituted aromatics are utilized in the synthesis of various specialty chemicals and materials. chemimpex.com

Identification of Research Gaps and Motivations for Investigating Benzonitrile, 3-hydroxy-4-isopropyl-

Despite the broad interest in substituted benzonitriles, a comprehensive investigation into "Benzonitrile, 3-hydroxy-4-isopropyl-" is notably absent in the current scientific literature. A thorough search of chemical databases and research articles reveals a significant research gap concerning the synthesis, characterization, and application of this specific isomer.

The motivation to investigate Benzonitrile, 3-hydroxy-4-isopropyl- stems from several key areas:

Novel Bioactivity: The unique substitution pattern of a hydroxyl group at the 3-position and an isopropyl group at the 4-position could lead to novel biological activities. Structure-activity relationship (SAR) studies on related compounds suggest that the precise positioning of these functional groups can have a profound impact on a molecule's therapeutic potential.

Advanced Materials: The specific electronic and steric properties conferred by the 3-hydroxy and 4-isopropyl substituents may be harnessed in the development of new polymers, liquid crystals, or other functional materials with tailored properties.

Fundamental Chemical Knowledge: A detailed study of the reactivity, spectroscopic properties, and structural characteristics of Benzonitrile, 3-hydroxy-4-isopropyl- would contribute valuable data to the broader understanding of substituted benzonitriles. This knowledge can aid in the development of predictive models for chemical behavior and the rational design of new functional molecules.

The following table provides a comparative overview of the properties of related substituted benzonitriles, highlighting the lack of specific data for the target compound and underscoring the need for further research.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Known Applications/Research Areas |

| Benzonitrile, 3-hydroxy-4-isopropyl- | C₁₀H₁₁NO | 161.20 | |

| 3-Hydroxy-2-isopropylbenzonitrile | C₁₀H₁₁NO | 161.20 | Potential tyrosinase inhibitor. |

| 3-Hydroxy-4-methylbenzonitrile | C₈H₇NO | 133.15 | Chemical intermediate. bldpharm.com |

| 4-Hydroxybenzonitrile | C₇H₅NO | 119.12 | Intermediate in synthesis. tdcommons.org |

| 4-Isopropylbenzonitrile | C₁₀H₁₁N | 145.21 | Intermediate in pharmaceuticals and agrochemicals. chemimpex.com |

| 3-Fluoro-4-hydroxybenzonitrile (B1304121) | C₇H₄FNO | 137.11 | Intermediate for pharmaceuticals and agrochemicals. nbinno.com |

| 3-Hydroxy-4-nitrobenzonitrile | C₇H₄N₂O₃ | 164.12 | Intermediate for fine chemicals and pharmaceuticals. nbinno.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H11NO |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

3-hydroxy-4-propan-2-ylbenzonitrile |

InChI |

InChI=1S/C10H11NO/c1-7(2)9-4-3-8(6-11)5-10(9)12/h3-5,7,12H,1-2H3 |

InChI Key |

BSZVFYXOLIBPPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C#N)O |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for Benzonitrile, 3 Hydroxy 4 Isopropyl

Retrosynthetic Analysis and Target Molecule Disconnection Approaches

Retrosynthetic analysis is a foundational technique in organic synthesis that involves breaking down a target molecule into simpler precursors. ias.ac.inairitilibrary.com For 3-hydroxy-4-isopropylbenzonitrile, the primary disconnections focus on the carbon-nitrogen bond of the nitrile group and the carbon-carbon bond of the isopropyl group.

A logical retrosynthetic pathway begins by disconnecting the nitrile group (C-CN bond). This transformation, known as a Functional Group Interconversion (FGI), leads to a precursor such as a corresponding aldehyde, carboxylic acid, or an aryl halide which can then be converted to the nitrile. ias.ac.in For instance, the nitrile can be envisioned as arising from the dehydration of an aldoxime, which in turn comes from the corresponding benzaldehyde (B42025).

Another key disconnection is the C-C bond of the isopropyl group. This suggests a Friedel-Crafts alkylation or acylation reaction on a phenolic precursor. The order of these bond-forming events is crucial to ensure the correct regiochemistry of the final product. The directing effects of the substituents already on the benzene (B151609) ring will influence the position of incoming groups.

Therefore, two plausible retrosynthetic routes can be considered:

Route A : Disconnect the nitrile group first, leading to a 3-hydroxy-4-isopropylbenzaldehyde (B13145487) or a related intermediate. This intermediate can be further disconnected by removing the isopropyl group, leading back to 3-hydroxybenzaldehyde.

Route B : Disconnect the isopropyl group first, suggesting an alkylation of a 3-hydroxybenzonitrile precursor. This precursor is then simplified by disconnecting the nitrile group, potentially from 3-bromophenol.

The choice between these routes depends on the availability of starting materials, the efficiency of each step, and the ability to control regioselectivity.

Development and Synthesis of Key Precursors

The successful synthesis of 3-hydroxy-4-isopropylbenzonitrile relies on the efficient preparation of key intermediates, namely functionalized phenols and the benzonitrile (B105546) core structure.

A common starting point for the synthesis of substituted phenols is the modification of simpler, commercially available phenols. For instance, the synthesis of 4-isopropylphenol (B134273) can be achieved through the Friedel-Crafts alkylation of phenol (B47542) with an isopropylating agent like isopropyl alcohol or propene in the presence of an acid catalyst.

To achieve the specific substitution pattern of 3-hydroxy-4-isopropylbenzonitrile, one might start with a precursor that already contains some of the required functionality. For example, a method for producing 3-methyl-4-isopropylphenol involves the isopropylation of m-cresol (B1676322). google.com While not the exact target, this illustrates a general strategy of building complexity on a simpler phenolic scaffold. The introduction of the hydroxyl group at the 3-position can also be accomplished through methods like the Dakin reaction, which converts an ortho- or para-hydroxybenzaldehyde to a phenol. researchgate.net

The introduction of the nitrile group onto the aromatic ring is a critical step. There are several established methods for this transformation:

From an Aldehyde : One of the most direct methods involves the conversion of a substituted benzaldehyde to a benzonitrile. This is often achieved by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride to form an aldoxime, which is then dehydrated using various reagents such as acetic anhydride, formic acid, or in a one-pot reaction in a solvent like DMF. researchgate.nettdcommons.orgresearchgate.netguidechem.com

From an Aryl Halide (Sandmeyer Reaction) : If starting from an aniline (B41778) derivative, a Sandmeyer reaction can be employed. The aniline is first diazotized with nitrous acid, and the resulting diazonium salt is then treated with a copper(I) cyanide salt to introduce the nitrile group.

From an Aryl Halide (Palladium-Catalyzed Cyanation) : Modern methods often utilize transition metal catalysis. Palladium-catalyzed cyanation of aryl halides (bromides, chlorides) or triflates with a cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide offers a versatile and high-yielding route to benzonitriles. organic-chemistry.orgacs.org This approach is often compatible with a wide range of functional groups. For example, the synthesis of 3-fluoro-4-hydroxybenzonitrile (B1304121) has been achieved by heating 4-bromo-2-fluorophenol (B1271925) with copper(I) cyanide in N-methyl-2-pyrrolidone (NMP).

Reaction Optimization and Parameter Control in Synthesis

Optimizing reaction conditions is paramount to maximize yield, purity, and efficiency while minimizing side reactions. This involves a systematic exploration of solvents, catalysts, temperature, and reaction time.

The choice of solvent can significantly influence the outcome of a reaction. For the conversion of benzaldehydes to benzonitriles, solvents like formic acid, acetic acid, and N,N-dimethylformamide (DMF) have been studied. researchgate.net In one study on a similar compound, DMF was found to give the optimal yield. researchgate.net The reaction temperature is also a critical parameter. For instance, in the cyanation of aryl halides, temperatures can range from room temperature to over 150°C depending on the catalyst and substrates used. acs.org

The table below summarizes the effect of different solvents on the synthesis of a substituted hydroxybenzonitrile from the corresponding aldehyde and hydroxylamine hydrochloride, highlighting the importance of solvent selection. researchgate.net

| Solvent | Yield (%) |

| Formic Acid | Moderate |

| Acetic Acid | Moderate |

| DMF | 93 |

| Data based on the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile. |

In transition metal-catalyzed reactions, the choice of catalyst and ligands is crucial for achieving high efficiency and selectivity. Palladium-catalyzed cyanations have seen significant advancements, with various catalyst systems being developed. researchgate.net The use of specific ligands can enhance the reactivity of the metal center and facilitate the desired transformation. For example, ligands like dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly used in nickel-catalyzed cyanation reactions. organic-chemistry.org

The development of catalyst systems that operate under mild conditions (e.g., lower temperatures) is an ongoing area of research, as it can improve the functional group tolerance of the reaction. acs.org For the synthesis of complex molecules, catalyst systems that are robust and can be used at low loadings are highly desirable. organic-chemistry.org While some reactions can proceed without a catalyst under specific conditions like ball-milling, catalytic methods are generally required for challenging transformations. rsc.org The optimization of such catalytic systems is key to developing efficient and scalable syntheses for compounds like 3-hydroxy-4-isopropylbenzonitrile.

Purification and Isolation Techniques for High Purity

Achieving high purity of 3-hydroxy-4-isopropylbenzonitrile is crucial for its subsequent applications. A variety of techniques can be employed for its purification and isolation, focusing on the removal of unreacted starting materials, byproducts, and other impurities. The choice of method is often dictated by the scale of the synthesis and the nature of the impurities present.

Commonly utilized purification techniques include:

Recrystallization: This is a fundamental technique for purifying solid organic compounds. The selection of an appropriate solvent system is critical. For hydroxy-substituted benzonitriles, solvents such as benzene or mixed solvent systems like alcohol-water mixtures have been shown to be effective. The principle relies on the differential solubility of the desired compound and impurities in a solvent at different temperatures. A slow cooling process promotes the formation of well-defined crystals, excluding impurities from the crystal lattice.

Chromatography: Column chromatography is a versatile method for separating components of a mixture. For the purification of 3-hydroxy-4-isopropylbenzonitrile, normal-phase or reverse-phase chromatography can be employed.

Normal-Phase Chromatography: Utilizes a polar stationary phase (e.g., silica (B1680970) gel) and a nonpolar mobile phase. This technique is effective for separating compounds with different polarities.

Reverse-Phase Chromatography: Employs a nonpolar stationary phase (e.g., C18-modified silica) and a polar mobile phase. This is particularly useful for purifying more polar compounds.

Acid-Base Extraction: The presence of a phenolic hydroxyl group in 3-hydroxy-4-isopropylbenzonitrile allows for its separation from non-acidic impurities through acid-base extraction. By treating the crude product mixture with a basic aqueous solution, the phenolic compound is deprotonated to form a water-soluble salt, which can then be separated from the organic layer containing neutral or basic impurities. Subsequent acidification of the aqueous layer regenerates the pure phenolic nitrile, which can then be extracted into an organic solvent.

Distillation: If the compound is a liquid or a low-melting solid, distillation under reduced pressure (vacuum distillation) can be an effective purification method, especially for removing non-volatile impurities.

The selection and combination of these techniques are tailored to the specific impurity profile of the crude product to achieve the desired level of purity.

Scalable Synthetic Approaches and Process Intensification

The transition from laboratory-scale synthesis to industrial production of 3-hydroxy-4-isopropylbenzonitrile necessitates the development of scalable and intensified processes. A key industrial method for the synthesis of benzonitriles is ammoxidation , which involves the reaction of the corresponding alkylbenzene with ammonia (B1221849) and oxygen at elevated temperatures over a solid catalyst. For 3-hydroxy-4-isopropylbenzonitrile, this would conceptually involve the ammoxidation of 2-isopropyl-5-methylphenol, though the stability of the hydroxyl group under such conditions would be a critical consideration.

Process intensification aims to develop smaller, more efficient, and safer manufacturing processes. This can be achieved through various strategies, including the use of continuous flow reactors and the application of green chemistry principles.

Continuous flow chemistry, utilizing microreactors or tubular reactors, offers significant advantages over traditional batch processing for the synthesis of specialty chemicals like 3-hydroxy-4-isopropylbenzonitrile. beilstein-journals.org These systems provide superior control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety. chimia.chsemanticscholar.org

Key benefits of continuous flow synthesis for this compound could include:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, enabling precise temperature control, which is crucial for exothermic reactions and for minimizing the formation of side products. chimia.ch

Improved Safety: The small reaction volumes inherent in continuous flow systems mitigate the risks associated with handling hazardous reagents and intermediates. semanticscholar.org This is particularly relevant for reactions involving toxic or explosive materials.

Facilitated Automation and Scalability: Continuous flow processes are more amenable to automation and can be scaled up by operating the reactor for longer durations or by numbering-up (using multiple reactors in parallel).

The synthesis of nitriles from aldehydes has been successfully demonstrated in continuous-flow microreactors, suggesting the potential for adapting such a process for 3-hydroxy-4-isopropylbenzonitrile, for instance, from 3-hydroxy-4-isopropylbenzaldehyde. rhhz.net

The application of green chemistry principles is essential for developing environmentally benign and sustainable synthetic routes to 3-hydroxy-4-isopropylbenzonitrile. nih.gov Key principles that can be applied include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core tenet of green chemistry. jocpr.comwikipedia.orgacs.orgprimescholars.com Reactions with high atom economy, such as addition and rearrangement reactions, are preferred over those that generate significant amounts of waste, like substitution and elimination reactions. For instance, a synthetic pathway that constructs the molecule from smaller building blocks in a convergent manner would likely have a higher atom economy.

Use of Safer Solvents and Auxiliaries: The choice of solvent has a significant impact on the environmental footprint of a chemical process. shaalaa.comskpharmteco.comthecalculatedchemist.com Whenever possible, the use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids (like CO2), or biodegradable solvents. nih.gov The development of solvent-free reaction conditions is an even more desirable goal.

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can, in principle, be recycled, thus reducing waste. Biocatalysis, using enzymes, offers a promising green alternative for nitrile synthesis. For example, the dehydration of aldoximes to nitriles can be achieved using aldoxime dehydratases in water, a completely green and cyanide-free approach. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. Continuous flow systems can contribute to energy efficiency through better heat integration.

Use of Renewable Feedstocks: Exploring synthetic routes that start from renewable resources rather than fossil fuels is a long-term goal of green chemistry.

By integrating these principles into the synthetic design, the production of 3-hydroxy-4-isopropylbenzonitrile can be made more sustainable and environmentally responsible.

Chemical Reactivity and Transformation Studies of Benzonitrile, 3 Hydroxy 4 Isopropyl

Reactivity Profiles of the Hydroxyl Group

The phenolic hydroxyl group in 3-hydroxy-4-isopropylbenzonitrile is a primary site for various chemical modifications, including reactions with both electrophiles and nucleophiles, as well as oxidation and reduction processes.

Electrophilic and Nucleophilic Derivatization Reactions

The oxygen atom of the hydroxyl group possesses lone pairs of electrons, rendering it nucleophilic and susceptible to reactions with a variety of electrophiles. Key derivatization reactions include etherification and esterification.

Etherification: The formation of an ether derivative from 3-hydroxy-4-isopropylbenzonitrile can be achieved through reactions such as the Williamson ether synthesis. This reaction involves the deprotonation of the phenolic hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile, attacking an alkyl halide or another electrophile. The choice of base and reaction conditions is crucial to overcome the potential steric hindrance from the adjacent isopropyl group.

Table 1: Illustrative Etherification Reactions of Benzonitrile (B105546), 3-hydroxy-4-isopropyl-

| Electrophile | Reagent/Catalyst | Product |

|---|---|---|

| Methyl iodide (CH₃I) | Sodium hydride (NaH) | 3-methoxy-4-isopropylbenzonitrile |

| Benzyl bromide (BnBr) | Potassium carbonate (K₂CO₃) | 3-(benzyloxy)-4-isopropylbenzonitrile |

Esterification: The hydroxyl group can also be converted into an ester through reaction with a carboxylic acid or its derivative, such as an acyl chloride or anhydride. The Fischer esterification, which involves reacting the phenol (B47542) with a carboxylic acid in the presence of a strong acid catalyst, is a common method. organic-chemistry.orgmdpi.comnoaa.govscirp.org Alternatively, the use of more reactive acylating agents like acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine, can lead to higher yields and milder reaction conditions. A major consideration in these reactions is the potential for competing O-alkylation of the hydroxyl function. google.com

Table 2: Illustrative Esterification Reactions of Benzonitrile, 3-hydroxy-4-isopropyl-

| Acylating Agent | Reagent/Catalyst | Product |

|---|---|---|

| Acetic anhydride | Pyridine | 3-cyano-2-isopropylphenyl acetate |

| Benzoyl chloride | Triethylamine | 3-cyano-2-isopropylphenyl benzoate |

Oxidation and Reduction Pathways of the Phenolic Moiety

The phenolic ring of 3-hydroxy-4-isopropylbenzonitrile is susceptible to oxidation, a reaction characteristic of many phenolic compounds. The presence of the electron-donating hydroxyl and isopropyl groups can activate the ring towards oxidative processes. Depending on the oxidant and reaction conditions, oxidation can lead to the formation of quinone-type structures or, in more vigorous conditions, ring cleavage. The steric hindrance provided by the isopropyl group may influence the regioselectivity of the oxidation.

Conversely, while the phenolic ring itself is generally resistant to reduction under standard conditions, the hydroxyl group can be removed through a process of deoxygenation. This typically involves conversion of the hydroxyl group into a better leaving group, such as a tosylate or triflate, followed by catalytic hydrogenation.

Transformations of the Nitrile Group

The nitrile group of 3-hydroxy-4-isopropylbenzonitrile is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and cycloaddition reactions.

Hydrolysis to Amide and Carboxylic Acid Derivatives

The carbon-nitrogen triple bond of the nitrile group can be hydrolyzed under either acidic or basic conditions. Partial hydrolysis yields the corresponding amide, 3-hydroxy-4-isopropylbenzamide, while complete hydrolysis leads to the formation of 3-hydroxy-4-isopropylbenzoic acid. nih.gov The reaction conditions, such as temperature and the concentration of the acid or base, can be controlled to favor either the amide or the carboxylic acid product. The presence of the ortho-isopropyl group may introduce steric hindrance, potentially affecting the rate of hydrolysis.

Table 3: Hydrolysis Products of Benzonitrile, 3-hydroxy-4-isopropyl-

| Reaction Conditions | Product |

|---|---|

| H₂SO₄ (aq), heat (partial hydrolysis) | 3-hydroxy-4-isopropylbenzamide |

| NaOH (aq), heat, then H₃O⁺ | 3-hydroxy-4-isopropylbenzoic acid |

Reduction to Amine Functionalities

The nitrile group can be reduced to a primary amine, (3-hydroxy-4-isopropylphenyl)methanamine. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The choice of reducing agent and reaction conditions is important to avoid the reduction of other functional groups in the molecule. For instance, catalytic hydrogenation with certain catalysts might also affect the aromatic ring under harsh conditions.

Table 4: Reduction of the Nitrile Group

| Reducing Agent | Solvent | Product |

|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or THF | (3-hydroxy-4-isopropylphenyl)methanamine |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group can participate as a dipolarophile in cycloaddition reactions. For instance, in [3+2] cycloaddition reactions with azides, it can form tetrazole derivatives. These reactions are often catalyzed by metal salts or promoted by heat. The electronic nature of the benzonitrile ring, influenced by the hydroxyl and isopropyl substituents, will affect the reactivity of the nitrile group in such cycloadditions. For example, the reaction with sodium azide (B81097) can yield 5-(3-hydroxy-4-isopropylphenyl)tetrazole.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzonitrile Core

The reactivity of the aromatic core of 3-hydroxy-4-isopropylbenzonitrile in substitution reactions is governed by the interplay of the electronic and steric effects of its three substituents: the hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and nitrile (-CN) groups. These groups influence the electron density of the benzene (B151609) ring and direct the position of incoming electrophiles or nucleophiles.

Regioselectivity and Directing Effects of Substituents

In electrophilic aromatic substitution (SEAr), the rate and orientation of the reaction are determined by the nature of the substituents already present on the benzene ring. lumenlearning.com Substituents that donate electron density to the ring are known as activating groups and accelerate the reaction, while those that withdraw electron density are deactivating groups and slow the reaction down. lumenlearning.comlibretexts.org

The directing effects of the substituents on 3-hydroxy-4-isopropylbenzonitrile are as follows:

Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group. lumenlearning.com Through its resonance effect, the lone pairs of electrons on the oxygen atom are delocalized into the π-system of the ring, significantly increasing its nucleophilicity. lkouniv.ac.in This effect strongly directs incoming electrophiles to the positions ortho and para to the hydroxyl group. lkouniv.ac.inmasterorganicchemistry.com

Isopropyl Group (-CH(CH₃)₂): As an alkyl group, the isopropyl group is a weak activating group that donates electron density primarily through an inductive effect. lumenlearning.com It also directs incoming electrophiles to the ortho and para positions. libretexts.org

Nitrile Group (-CN): The nitrile group is a strong deactivating group due to both its inductive and resonance electron-withdrawing effects. It makes the aromatic ring less nucleophilic and directs incoming electrophiles to the meta position relative to itself. masterorganicchemistry.com

Table 1: Summary of Substituent Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Position on Ring | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|---|

| -CN | C1 | Inductive & Resonance Withdrawal | Strong Deactivating | meta |

| -OH | C3 | Resonance Donation & Inductive Withdrawal | Strong Activating | ortho, para |

| -CH(CH₃)₂ | C4 | Inductive Donation | Weak Activating | ortho, para |

In contrast, nucleophilic aromatic substitution (SNAr) requires the presence of strong electron-withdrawing groups to make the aromatic ring susceptible to attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The nitrile group, being a potent electron-withdrawing group, activates the ring for SNAr, particularly at the ortho and para positions relative to itself. libretexts.org Therefore, if a suitable leaving group were present at the C2, C4, or C6 positions, the compound could potentially undergo nucleophilic aromatic substitution.

Halogenation and Nitration Studies

Specific laboratory studies on the halogenation and nitration of 3-hydroxy-4-isopropylbenzonitrile are not extensively documented in publicly available literature. However, the outcomes of these reactions can be reliably predicted based on the established principles of electrophilic aromatic substitution and the directing effects of the substituents.

Halogenation: Aromatic halogenation with bromine or chlorine, typically catalyzed by a Lewis acid, is a standard electrophilic aromatic substitution reaction. wikipedia.orgmasterorganicchemistry.com For highly activated rings, such as those containing a hydroxyl group, the reaction can often proceed without a catalyst. lkouniv.ac.in Given the strong activation provided by the -OH group in 3-hydroxy-4-isopropylbenzonitrile, halogenation is expected to occur readily. The electrophile (e.g., Br⁺ or Cl⁺) would be directed to the most nucleophilic positions, which are C2 and C6. This would likely result in a mixture of 2-halo- and 6-halo-3-hydroxy-4-isopropylbenzonitrile, with the potential for di-substitution under more forcing conditions.

Nitration: Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. lecturio.com The nitration of phenols and their derivatives is generally a rapid reaction. lumenlearning.com For 3-hydroxy-4-isopropylbenzonitrile, the nitration would be directed by the hydroxyl group to the C2 and C6 positions. This would yield 3-hydroxy-4-isopropyl-2-nitrobenzonitrile and 3-hydroxy-4-isopropyl-6-nitrobenzonitrile as the primary products. The synthesis of related compounds, such as 3-hydroxy-4-nitrobenzonitrile, from precursors like m-cresol (B1676322) involves similar nitration steps where the directing effects of existing groups determine the final product structure. nbinno.comgoogle.com

Reactivity of the Isopropyl Group

The isopropyl group, while primarily influencing the aromatic ring's reactivity through electronic and steric effects, also possesses its own potential for chemical transformation.

Side-Chain Functionalization and Modification

The carbon atom of the isopropyl group attached directly to the benzene ring is a benzylic carbon. Benzylic positions exhibit unique reactivity, particularly in free-radical reactions and oxidations, because the intermediates (radicals, carbocations, or carbanions) are stabilized by resonance with the aromatic ring.

Potential side-chain functionalization reactions include:

Benzylic Halogenation: Under free-radical conditions, for instance with N-bromosuccinimide (NBS) and a radical initiator, the benzylic hydrogen of the isopropyl group can be selectively replaced by a halogen atom. This would yield 4-(1-bromo-1-methylethyl)-3-hydroxybenzonitrile.

Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) or chromic acid, can oxidize the isopropyl group. Depending on the reaction conditions, the oxidation could potentially lead to the formation of a ketone (3-hydroxy-4-acetylbenzonitrile) or, with more vigorous oxidation, cleave the C-C bonds of the isopropyl group to form a carboxylic acid (4-carboxy-3-hydroxybenzonitrile).

These side-chain modifications allow for the introduction of new functional groups, expanding the synthetic utility of the molecule. nih.gov The concept of attaching functional side chains to a core structure is fundamental in areas like polymer and materials science. mdpi.comnih.gov

Steric and Electronic Influences on Aromatic Reactivity

Electronic Influence: The isopropyl group is an electron-donating group through the inductive effect. lumenlearning.com This donation of electron density slightly activates the benzene ring, making it more susceptible to electrophilic attack compared to an unsubstituted benzonitrile. This activating effect complements the much stronger activation provided by the hydroxyl group.

Steric Influence: The isopropyl group is sterically bulky. Its size can physically obstruct the approach of reagents to the adjacent positions on the aromatic ring (C5). This phenomenon, known as steric hindrance, makes electrophilic substitution at the C5 position less favorable, even though it is ortho to the isopropyl group. This steric effect reinforces the electronically-driven preference for substitution at the C2 and C6 positions, which are less sterically encumbered.

Table 2: Influence of the Isopropyl Group on Aromatic Reactivity

| Influence Type | Description | Effect on Reactivity |

|---|---|---|

| Electronic | Inductive electron donation | Weakly activates the aromatic ring towards electrophilic substitution. |

| Steric | Bulkiness of the group | Hinders attack at the adjacent C5 position, favoring substitution at more distant positions (C2, C6). |

Mechanistic Investigations of Reactions Involving Benzonitrile, 3 Hydroxy 4 Isopropyl

Elucidation of Reaction Pathways and Energy Landscapes

The synthesis and transformation of Benzonitrile (B105546), 3-hydroxy-4-isopropyl- involve specific reaction pathways, the feasibility and outcomes of which are governed by their energy landscapes. A common synthetic route to substituted benzonitriles is through the cyanation of an aryl halide. In this context, a plausible pathway for the formation of 3-hydroxy-4-isopropyl-benzonitrile would involve the transition-metal-catalyzed cyanation of a corresponding bromo or iodo precursor, such as 2-bromo-5-hydroxy-4-isopropylbenzene. Such reactions often proceed using cyanide salts, with the assistance of a palladium or nickel catalyst. google.com

The interplay between the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing nitrile group creates a unique electronic environment that dictates reactivity. The energy landscape for a given reaction, such as the etherification of the hydroxyl group, would be significantly influenced by the electronic effects of these substituents. chemrxiv.org

Identification and Characterization of Transient Intermediates

Reaction mechanisms are composed of a series of elementary steps that often involve short-lived, high-energy transient intermediates. The direct observation and characterization of these species are challenging but essential for a complete mechanistic understanding. In the context of reactions involving 3-hydroxy-4-isopropyl-benzonitrile, several types of intermediates can be postulated.

For instance, in a palladium-catalyzed cyanation reaction, the catalytic cycle would involve transient organopalladium intermediates. These include species formed through oxidative addition of the aryl halide to the Pd(0) complex, followed by intermediates from the subsequent transmetalation and reductive elimination steps. google.com

Reactions involving the phenolic hydroxyl group could proceed through different intermediates. For example, oxidation reactions might generate a phenoxy radical, while deprotonation would form a phenoxide ion, which is a key nucleophilic intermediate in etherification reactions. Under certain conditions, elimination reactions involving the hydroxyl group could potentially form highly reactive quinone methide-type intermediates. chemrxiv.org Spectroscopic techniques, such as time-resolved NMR or transient absorption spectroscopy, are often employed to detect and characterize such fleeting species, although specific studies on 3-hydroxy-4-isopropyl-benzonitrile are not widely documented.

Kinetic and Thermodynamic Analyses of Reaction Processes

Kinetic and thermodynamic analyses provide quantitative data on reaction rates and equilibria. Kinetics describes the speed of a reaction, governed by the activation energy (Ea), while thermodynamics describes the position of the equilibrium, determined by the change in Gibbs free energy (ΔG). ed.gov

For reactions involving 3-hydroxy-4-isopropyl-benzonitrile, kinetic studies can be performed using methods like UV-vis stopped-flow spectrophotometry to determine rate constants under various conditions (e.g., temperature, concentration). nih.gov Such studies can reveal the rate-determining step of a multi-step reaction and provide insights into the composition of the transition state. nih.gov

The electronic properties of the substituents have a predictable influence on both kinetics and thermodynamics. The electron-donating hydroxyl group can stabilize carbocationic intermediates, accelerating electrophilic aromatic substitution. Conversely, the electron-withdrawing nitrile group deactivates the ring towards electrophiles but can activate it for nucleophilic aromatic substitution. Thermodynamic analyses can establish the relative stability of isomers and predict the favorability of a reaction. A correlation between thermodynamics and kinetics is often observed in related reaction series. nih.gov

Table 1: Hypothetical Kinetic Data for a Reaction Involving Benzonitrile, 3-hydroxy-4-isopropyl-

This table illustrates the expected increase in the rate constant (k) with temperature, following the principles of the Arrhenius equation.

| Temperature (K) | Rate Constant (k) (s⁻¹) |

| 298 | 1.5 x 10⁻⁵ |

| 308 | 3.1 x 10⁻⁵ |

| 318 | 6.0 x 10⁻⁵ |

| 328 | 1.1 x 10⁻⁴ |

Probing the Role of Catalysis in Reaction Mechanisms

Catalysis is crucial for achieving efficient and selective synthesis of complex molecules like 3-hydroxy-4-isopropyl-benzonitrile. Catalysts provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed.

Transition Metal Catalysis: As mentioned, the synthesis of the nitrile group is often accomplished via transition metal catalysis. google.com A typical palladium-catalyzed cyanation mechanism involves a Pd(0)/Pd(II) catalytic cycle. The key steps are:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond.

Transmetalation/Cyanide Exchange: A cyanide source (e.g., Zn(CN)₂) exchanges the halide on the palladium complex with a cyanide group.

Reductive Elimination: The desired benzonitrile product is formed, regenerating the Pd(0) catalyst.

Acid/Base Catalysis: The hydroxyl group can participate in reactions accelerated by acid or base catalysis. For example, the etherification of the hydroxyl group can be catalyzed by a Brønsted or Lewis acid, which activates the alcohol substrate. osti.gov

Nucleophilic Catalysis: In reactions such as the acylation of the hydroxyl group, a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP) can be employed. google.com The catalyst first reacts with the acylating agent to form a highly reactive intermediate, which is then more readily attacked by the hydroxyl group.

Solvent Effects on Reaction Mechanisms and Selectivity

The choice of solvent can profoundly impact reaction rates, mechanisms, and selectivity. chemrxiv.org Solvents can influence the stability of reactants, transition states, and intermediates, thereby altering the energy landscape of the reaction. researchgate.net

In the synthesis of 3-hydroxy-4-isopropyl-benzonitrile via nucleophilic cyanation, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) are often preferred. google.com These solvents can solvate the cation of the cyanide salt while leaving the cyanide anion relatively "bare" and highly nucleophilic, thus accelerating the reaction.

For reactions involving ionic intermediates, solvent polarity is a key factor. Polar protic solvents can stabilize both cations and anions through hydrogen bonding, whereas polar aprotic solvents are generally better at solvating cations only. The selectivity of a reaction can also be tuned by the solvent. For example, in reactions with competing pathways, a particular solvent might selectively stabilize the transition state of one pathway over another, leading to a higher yield of the desired product. chemrxiv.orgresearchgate.net Environmental concerns have also prompted research into greener solvent alternatives to traditionally used chlorinated hydrocarbons. chemrxiv.org

Table 2: Hypothetical Influence of Solvent on Reaction Yield

This table illustrates how solvent choice could affect the outcome of a hypothetical substitution reaction on a precursor to Benzonitrile, 3-hydroxy-4-isopropyl-.

| Solvent | Dielectric Constant (ε) | Reaction Yield (%) |

| Toluene | 2.4 | 15 |

| Tetrahydrofuran (THF) | 7.6 | 45 |

| Acetonitrile | 37.5 | 88 |

| Dimethylformamide (DMF) | 38.3 | 92 |

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular framework of organic compounds by mapping the chemical environments of proton (¹H) and carbon-13 (¹³C) nuclei.

For Benzonitrile (B105546), 3-hydroxy-4-isopropyl-, the ¹H NMR spectrum is anticipated to display a distinct set of signals. The isopropyl group would produce a doublet for the six equivalent methyl protons and a septet for the single methine proton, a characteristic pattern confirming its presence. The aromatic region would show signals corresponding to the three protons on the benzene (B151609) ring, with their chemical shifts and coupling patterns being indicative of their substitution pattern. The phenolic hydroxyl proton is expected to appear as a broad singlet, the chemical shift of which can be dependent on solvent and concentration.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the nitrile carbon, the carbons of the isopropyl group, and the six aromatic carbons, whose shifts are influenced by the attached functional groups.

| Atom Type | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| Isopropyl -CH(CH₃)₂ | ¹H | ~1.2-1.3 | Doublet (d) |

| Isopropyl -CH(CH₃)₂ | ¹H | ~3.0-3.3 | Septet (sept) |

| Aromatic C-H | ¹H | ~6.8-7.5 | Multiplets (m) |

| Hydroxyl -OH | ¹H | Variable (Broad Singlet) | Singlet (s, broad) |

| Isopropyl -CH(CH₃)₂ | ¹³C | ~23-25 | - |

| Isopropyl -CH(CH₃)₂ | ¹³C | ~33-35 | - |

| Aromatic C-H & C-X | ¹³C | ~115-160 | - |

| Nitrile -CN | ¹³C | ~118-120 | - |

To unequivocally assign these signals and confirm the molecule's connectivity, multi-dimensional NMR experiments are employed. youtube.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to establish proton-proton coupling networks. A key correlation would be observed between the isopropyl methine proton and the isopropyl methyl protons. It would also reveal couplings between adjacent protons on the aromatic ring, helping to confirm their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu It would definitively link the isopropyl proton signals to the corresponding isopropyl carbon signals and each aromatic proton to its respective carbon atom.

| Experiment | Correlating Nuclei | Expected Key Correlations | Information Gained |

|---|---|---|---|

| COSY | ¹H ↔ ¹H | -CH(CH₃)₂ ↔ -CH(CH₃)₂ Aromatic H ↔ Adjacent Aromatic H | Confirms isopropyl group integrity and aromatic substitution pattern. |

| HSQC | ¹H ↔ ¹³C (1-bond) | -CH ↔ -CH Aromatic CH ↔ Aromatic CH | Links each proton to its directly bonded carbon. |

| HMBC | ¹H ↔ ¹³C (2-3 bonds) | Isopropyl CH ↔ Aromatic C-3, C-4, C-5 Aromatic H ↔ Nitrile CN | Establishes connectivity between functional groups and the aromatic ring. |

While solution-state NMR provides data on the average structure of a molecule, solid-state NMR (ssNMR) can offer valuable insights into its conformation and packing in the solid phase. For Benzonitrile, 3-hydroxy-4-isopropyl-, ssNMR could be used to study intermolecular interactions, such as the hydrogen bonding involving the phenolic hydroxyl group. Furthermore, it can detect the presence of different crystalline forms (polymorphism), where molecules may adopt slightly different conformations, which would be indistinguishable in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. msu.edu Absorption of infrared radiation excites molecular vibrations (stretching, bending), providing a characteristic "fingerprint" of the functional groups present. msu.edunih.gov

The IR and Raman spectra of Benzonitrile, 3-hydroxy-4-isopropyl- are expected to exhibit characteristic bands confirming its key structural features. The presence of the hydroxyl group would be clearly indicated by a broad O-H stretching band in the IR spectrum. The nitrile group gives rise to a sharp, intense C≡N stretching vibration. researchgate.net The isopropyl group and the aromatic ring contribute to a complex but characteristic pattern of C-H stretching and bending vibrations. The specific frequencies of these vibrations can be influenced by the electronic environment and intermolecular interactions, such as hydrogen bonding. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Hydroxyl (-OH) | O-H stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |

| Isopropyl C-H | C-H stretch | 2850 - 3000 | Medium-Strong |

| Nitrile (-C≡N) | C≡N stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium-Weak |

| Isopropyl C-H | C-H bend | 1370 - 1390 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. shu.ac.uk This technique is particularly useful for studying molecules containing chromophores, such as aromatic rings and other conjugated systems.

The core chromophore in this molecule is the benzonitrile system. Benzonitrile itself typically exhibits absorption bands related to π → π* electronic transitions within the aromatic ring. researchgate.net The presence of substituents on the benzene ring significantly alters the UV-Vis absorption spectrum. shimadzu.com

In Benzonitrile, 3-hydroxy-4-isopropyl-, both the hydroxyl (-OH) group and the isopropyl group act as auxochromes, which modify the absorption characteristics of the parent benzonitrile chromophore. The hydroxyl group, being a potent electron-donating group through resonance, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the interaction of the lone pair of electrons on the oxygen atom with the π-system of the benzene ring, which lowers the energy gap for the π → π* transition. uomustansiriyah.edu.iq The alkyl isopropyl group provides a weaker electron-donating effect via induction, which may contribute modestly to these shifts. The analysis of these shifts provides valuable information about the electronic structure of the molecule. mdpi.com

| Chromophore System | Transition Type | Predicted λmax (nm) | Effect of Substituents (-OH, -isopropyl) |

|---|---|---|---|

| Substituted Benzonitrile | π → π | > 224 nm | Bathochromic (Red) Shift |

| Substituted Benzonitrile | π → π | > 271 nm | Bathochromic (Red) Shift & Hyperchromic Effect |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation of Derivatives

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental composition, a critical step in confirming the identity of newly synthesized derivatives of "Benzonitrile, 3-hydroxy-4-isopropyl-".

Unlike nominal mass spectrometry, which provides integer masses, HRMS can distinguish between ions with the same nominal mass but different elemental formulas (isobars). For a derivative of "Benzonitrile, 3-hydroxy-4-isopropyl-", HRMS provides an experimentally measured exact mass that can be compared against a theoretically calculated exact mass. The theoretical mass is computed using the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). Agreement between the experimental and theoretical mass to a high degree of precision confirms the proposed molecular formula.

For instance, if a hypothetical derivative was synthesized by methylation of the hydroxyl group to yield 3-methoxy-4-isopropylbenzonitrile (C₁₁H₁₃NO), HRMS would be used to verify this composition.

Table 1: Hypothetical HRMS Data for a Methylated Derivative

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃NO |

| Theoretical Exact Mass | 175.09971 |

| Hypothetical Experimental Mass | 175.09975 |

| Mass Error | 0.2 ppm |

This level of accuracy definitively distinguishes the target compound from other potential molecules with a nominal mass of 175. Furthermore, analysis of the fragmentation patterns observed in the mass spectrum can provide additional structural verification, helping to confirm the connectivity of the isopropyl, methoxy, and nitrile groups attached to the benzonitrile core.

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is an unparalleled experimental science for determining the precise three-dimensional arrangement of atoms and molecules within a crystal. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed electron density map is generated. This map allows for the calculation of atomic positions, bond lengths, and bond angles with very high precision, providing definitive confirmation of the molecule's solid-state structure.

For "Benzonitrile, 3-hydroxy-4-isopropyl-," a single-crystal X-ray diffraction analysis would yield crucial data, including the planarity of the benzene ring, the precise bond lengths of all covalent bonds, and the bond angles within the ring and its substituents. This data would reveal any steric strain introduced by the adjacent isopropyl and hydroxyl groups. While specific crystallographic data for "Benzonitrile, 3-hydroxy-4-isopropyl-" is not publicly available, analysis of closely related structures, such as 3-hydroxy-4-methoxybenzaldehyde, provides insight into the expected structural parameters. nih.gov

Table 2: Expected Structural Parameters from X-ray Crystallography

| Structural Parameter | Information Provided | Expected Findings based on Analogs |

|---|---|---|

| Unit Cell Dimensions | Dimensions and angles of the crystal's basic repeating unit. | Dependent on crystal packing. |

| Bond Lengths (Å) | Exact distances between bonded atoms (e.g., C-O, C≡N). | Aromatic C-C bonds ~1.39 Å; C-O ~1.36 Å; C≡N ~1.15 Å. |

| Bond Angles (°) | Angles between adjacent bonds (e.g., C-C-C in the ring). | Ring angles near 120°; angles involving substituents may deviate due to steric hindrance. nih.gov |

| Torsion Angles (°) | Defines the conformation of flexible groups like the isopropyl substituent. | Reveals the rotational position of the isopropyl group relative to the plane of the benzene ring. |

The data from X-ray crystallography extends beyond the structure of a single molecule to reveal how molecules are arranged in the crystal lattice. This packing is governed by a network of intermolecular interactions. The analysis of these interactions is crucial for understanding the material's properties.

For "Benzonitrile, 3-hydroxy-4-isopropyl-," the primary intermolecular interaction is expected to be hydrogen bonding involving the phenolic hydroxyl group. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group on an adjacent molecule can act as acceptors. This often leads to the formation of chains or dimers. bohrium.com Studies on similar phenolic compounds show that O–H⋯O and O–H⋯N hydrogen bonds are dominant forces in the crystal packing. bohrium.commdpi.com

Theoretical and Computational Studies on Benzonitrile, 3 Hydroxy 4 Isopropyl

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. nih.govresearchgate.net By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is frequently employed for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. arxiv.org For Benzonitrile (B105546), 3-hydroxy-4-isopropyl-, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov

The optimization process seeks the minimum on the potential energy surface, ensuring the final structure is a true minimum by confirming the absence of imaginary vibrational frequencies. nih.gov This optimized geometry is crucial for the accurate calculation of other molecular properties.

Energetic analysis through DFT provides key thermodynamic data. The heat of formation can be calculated using isodesmic reactions, a computational strategy that helps cancel out systematic errors in the calculations. scielo.br Such analyses are vital for understanding the stability of the molecule. Theoretical studies on similar phenolic compounds have successfully used these methods to determine their structural and energetic characteristics. scielo.brbhu.ac.in

Table 1: Predicted Geometrical Parameters for Benzonitrile, 3-hydroxy-4-isopropyl- using DFT Note: These are representative values based on DFT calculations for structurally similar molecules. Actual values would require a specific calculation for this compound.

| Parameter | Bond/Atoms | Predicted Value |

|---|---|---|

| Bond Length (Å) | C≡N | 1.15 - 1.16 |

| O-H | 0.96 - 0.97 | |

| C-O (Aromatic) | 1.36 - 1.38 | |

| C-C (Isopropyl) | 1.52 - 1.54 | |

| Bond Angle (°) | C-C-C (Benzene Ring) | 119 - 121 |

| C-C-N | 178 - 180 | |

| C-O-H | 108 - 110 |

Computational methods can accurately predict spectroscopic data, which is invaluable for interpreting experimental results. DFT calculations are widely used to compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov For Benzonitrile, 3-hydroxy-4-isopropyl-, theoretical vibrational analysis can help assign specific absorption bands to molecular motions, such as the stretching of the O-H, C≡N, and C-H bonds, as well as bending vibrations within the aromatic ring and isopropyl group. nih.gov

Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. niscpr.res.in These theoretical shifts, when compared to a standard reference like Tetramethylsilane (TMS), provide a powerful tool for assigning signals in experimental NMR spectra. rsc.orgsigmaaldrich.com The accuracy of these predictions depends on the level of theory, basis set, and whether solvent effects are included in the model. niscpr.res.in

Table 2: Representative Predicted Spectroscopic Data for Benzonitrile, 3-hydroxy-4-isopropyl- Note: Values are illustrative based on calculations for analogous compounds.

| Spectroscopy Type | Group/Atom | Predicted Value | Vibrational/Chemical Shift Character |

|---|---|---|---|

| Vibrational Frequencies (cm⁻¹) | O-H | ~3600 cm⁻¹ | Stretching |

| C≡N | ~2230 cm⁻¹ | Stretching | |

| C-H (Isopropyl) | 2900 - 3000 cm⁻¹ | Stretching | |

| ¹H NMR Chemical Shifts (ppm) | OH | 5.0 - 6.0 ppm | Phenolic Proton |

| Ar-H | 6.8 - 7.5 ppm | Aromatic Protons | |

| CH (Isopropyl) | ~3.2 ppm | Methine Proton | |

| CH₃ (Isopropyl) | ~1.2 ppm | Methyl Protons | |

| ¹³C NMR Chemical Shifts (ppm) | C≡N | 118 - 120 ppm | Nitrile Carbon |

| C-OH | 155 - 160 ppm | Phenolic Carbon | |

| C (Isopropyl) | 20 - 30 ppm | Aliphatic Carbons |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comnih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For Benzonitrile, 3-hydroxy-4-isopropyl-, the HOMO is expected to be localized primarily on the electron-rich phenol (B47542) ring, particularly the hydroxyl group, while the LUMO may be distributed over the electron-withdrawing nitrile group and the aromatic system. researchgate.net This analysis helps predict that electrophilic attacks are likely to occur at the hydroxyl-substituted ring, while nucleophilic attacks might target the nitrile carbon. bhu.ac.innih.gov

Table 3: Predicted Frontier Molecular Orbital Properties Note: Energy values are representative for this class of compounds.

| Property | Predicted Energy Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability (nucleophilicity) |

| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability (electrophilicity) |

| HOMO-LUMO Gap | 4.0 to 5.0 eV | Chemical reactivity and kinetic stability |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

While quantum chemical calculations often focus on static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and dynamic behavior. nih.govsemanticscholar.org

For Benzonitrile, 3-hydroxy-4-isopropyl-, MD simulations can explore the rotational freedom of the hydroxyl and isopropyl groups. biorxiv.org These simulations can reveal the most populated conformations in solution and the energy barriers between them. semanticscholar.org Understanding this dynamic behavior is crucial, as the biological or chemical activity of a molecule can depend on its ability to adopt specific shapes. biorxiv.org By simulating the molecule in different environments (e.g., in a vacuum or solvated in water), researchers can understand how intermolecular interactions influence its conformational landscape. nih.gov

Computational Mechanistic Modeling

Computational chemistry can be used to model the entire course of a chemical reaction, providing a detailed picture of the reaction mechanism.

To understand the kinetics of a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway. Computational methods, particularly DFT, can be used to locate and characterize the geometry of transition states. nih.gov This is confirmed by vibrational frequency analysis, where a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy, or reaction barrier. nih.gov A higher barrier corresponds to a slower reaction. For reactions involving Benzonitrile, 3-hydroxy-4-isopropyl-, such as oxidation of the phenol group or reactions at the nitrile, computational modeling can compare different possible pathways and predict which one is kinetically favored by calculating their respective reaction barriers. nih.gov

Regioselectivity and Stereoselectivity Prediction in Chemical Transformations

Computational methods are instrumental in predicting the outcomes of chemical reactions where multiple isomers can be formed. Regioselectivity, the preference for bond-making or breaking at one position over all other possible positions, and stereoselectivity, the preferential formation of one stereoisomer over another, can be rationalized and predicted by calculating the energy of transition states and intermediates.

In the case of Benzonitrile, 3-hydroxy-4-isopropyl-, the regioselectivity of electrophilic aromatic substitution is governed by the interplay of the three substituents on the benzene (B151609) ring. The hydroxyl (-OH) and isopropyl (-CH(CH₃)₂) groups are activating and ortho-, para-directing, while the nitrile (-CN) group is deactivating and meta-directing. DFT calculations can be employed to determine the most likely sites for electrophilic attack by modeling the stability of the potential sigma-complex (Wheland) intermediates. researchgate.net The reaction pathway with the lowest activation energy barrier corresponds to the major product.

For instance, in a hypothetical nitration reaction, the potential sites for the incoming nitro group (-NO₂) are positions 2, 5, and 6. Computational models would calculate the Gibbs free energy for the formation of the transition state leading to each of these three regioisomers. The isomer formed via the lowest energy pathway would be the predicted major product. Such studies have been successfully used to elucidate the regioselectivity in the nitration of other complex aromatic systems. researchgate.net

Stereoselectivity can be influenced by noncovalent interactions, such as π-stacking, which can stabilize one transition state over another. mdpi.com While Benzonitrile, 3-hydroxy-4-isopropyl- is itself achiral, transformations involving chiral reagents or catalysts could lead to stereoisomeric products. Computational modeling can predict the stereochemical outcome by comparing the energies of the diastereomeric transition states. The stability afforded by π-stacking interactions between an aromatic ring in a catalyst or reagent and the benzonitrile ring could be a key factor in favoring the formation of one stereoisomer. mdpi.com

| Potential Regioisomer | Position of Substitution | Controlling Factors | Computational Method | Predicted Outcome (Relative Energy) |

|---|---|---|---|---|

| 2-substituted | ortho to -OH, ortho to -isopropyl, meta to -CN | Steric hindrance from isopropyl; activation from -OH | DFT (e.g., B3LYP/6-31G) | Higher Energy (Less Favorable) |

| 5-substituted | para to -isopropyl, meta to -OH, ortho to -CN | Deactivation from adjacent -CN | DFT (e.g., B3LYP/6-31G) | Higher Energy (Less Favorable) |

| 6-substituted | ortho to -OH, meta to -isopropyl, para to -CN | Strong activation from -OH; less steric hindrance | DFT (e.g., B3LYP/6-31G*) | Lowest Energy (Most Favorable) |

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-π Stacking)

The solid-state structure and macroscopic properties of Benzonitrile, 3-hydroxy-4-isopropyl- are dictated by its intermolecular interactions. Computational analyses, such as Hirshfeld surface analysis and Natural Bond Orbital (NBO) analysis, are powerful tools for visualizing and quantifying these noncovalent forces. nih.gov

π-π Stacking: The presence of the aromatic benzene ring facilitates π-π stacking interactions, where the electron-rich π-systems of adjacent molecules align. These interactions, though weaker than hydrogen bonds, are vital for the cohesion of the crystal lattice. researchgate.net The geometry of these stacks can vary, including parallel-displaced or T-shaped arrangements, depending on the electrostatic potential of the aromatic ring, which is influenced by its substituents. Computational studies can model these interactions to find the most energetically favorable stacking configuration. Density functional theory (DFT) is a suitable method for investigating these noncovalent interactions, predicting interaction energies and optimal geometries between molecular fragments. nih.gov

| Interaction Type | Donor/Group 1 | Acceptor/Group 2 | Typical Computational Method | Representative Parameters (from analogous systems) |

|---|---|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) | Nitrile (-C≡N) | DFT, NBO, Hirshfeld Surface Analysis | Distance (H···N) ≈ 2.0 - 2.2 Å; Energy ≈ 4-7 kcal/mol |

| Hydrogen Bond | Hydroxyl (-OH) | Hydroxyl (-OH) | DFT, NBO, Hirshfeld Surface Analysis | Distance (H···O) ≈ 1.9 - 2.1 Å; Energy ≈ 3-6 kcal/mol |

| π-π Stacking | Benzene Ring | Benzene Ring | DFT with dispersion correction (DFT-D) | Centroid-Centroid Distance ≈ 3.5 - 4.0 Å; Energy ≈ 1-3 kcal/mol |

Emerging Research Avenues and Future Directions in the Chemistry of Benzonitrile, 3 Hydroxy 4 Isopropyl

Development of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of substituted benzonitriles often involves multi-step processes that may utilize harsh reagents or generate significant waste. The future of synthesizing "Benzonitrile, 3-hydroxy-4-isopropyl-" lies in the development of innovative and green methodologies that prioritize efficiency, safety, and environmental sustainability.

One promising area is the adoption of one-pot synthesis routes . These methods reduce energy consumption, solvent waste, and reaction time by avoiding the isolation of intermediates. rsc.org For instance, a one-pot reaction could start from a suitable aldehyde precursor, proceeding through oximation and subsequent dehydration in a single vessel to yield the final benzonitrile (B105546) product. rsc.org

Another key direction is the use of sustainable catalysts and reaction media . Research into ionic liquids as recyclable catalysts and solvents has shown promise for benzonitrile synthesis. researchgate.net These ionic liquids can simplify product separation and be reused multiple times, aligning with the principles of green chemistry. rsc.orgresearchgate.net Furthermore, exploring heterogeneous catalysts, such as metal-oxide nanoparticles, could offer advantages in terms of catalyst recovery and reuse. researchgate.net

Paired electrosynthesis represents a cutting-edge approach that could be adapted for this molecule. This technique uses electricity to drive both the anodic and cathodic reactions in a way that contributes to the final product formation, potentially allowing for direct cyanation from carboxylic acid precursors at room temperature without toxic reagents. rsc.org Adapting such a method for a substituted benzoic acid could provide a novel and sustainable route to "Benzonitrile, 3-hydroxy-4-isopropyl-".

| Synthetic Strategy | Key Advantages | Potential Application for Benzonitrile, 3-hydroxy-4-isopropyl- |

| One-Pot Synthesis | Reduced waste, time, and energy consumption. rsc.org | Conversion of 3-hydroxy-4-isopropylbenzaldehyde (B13145487) directly to the nitrile. |

| Ionic Liquid Catalysis | Recyclable catalyst/solvent, simplified separation. researchgate.net | Use of a recyclable ionic liquid system for the dehydration of an intermediate oxime. |

| Paired Electrosynthesis | Avoids toxic reagents, uses electricity as a clean reagent. rsc.org | Direct cyanation of 3-hydroxy-4-isopropylbenzoic acid. |

Exploration of Unconventional Chemical Transformations and Reaction Discovery

The unique electronic properties of "Benzonitrile, 3-hydroxy-4-isopropyl-" make it a candidate for novel chemical transformations that go beyond the typical reactions of its individual functional groups.

A significant area of future research is the activation of C-H and C-C bonds . The direct functionalization of aromatic C-H bonds is a powerful tool for streamlining synthesis. acs.org Research into photocatalytic methods for arene C-H amination, for example, could lead to the direct introduction of nitrogen-containing groups onto the benzene (B151609) ring, leveraging the existing substituents to direct the reaction. acs.org Additionally, density functional theory (DFT) studies on other benzonitriles have investigated the activation of the C-CN bond by metal complexes, suggesting that "Benzonitrile, 3-hydroxy-4-isopropyl-" could be a substrate for reactions involving C-C bond cleavage and functionalization. utexas.edu

The development of photocatalyzed reactions offers another exciting frontier. Visible-light photocatalysis enables unique transformations under mild conditions. For this molecule, photocatalysis could be used to generate radical intermediates, leading to novel coupling reactions or functional group interconversions that are not accessible through traditional thermal methods.

| Transformation Type | Potential Reaction | Significance |

| C-H Bond Activation | Direct amination or arylation of the aromatic ring. acs.org | More efficient synthesis of complex derivatives. |

| C-C Bond Activation | Metal-catalyzed cleavage of the C-CN bond for further functionalization. utexas.edu | Novel synthetic pathways and molecular scaffolds. |

| Photocatalysis | Light-induced radical reactions for novel bond formations. | Access to new chemical space under mild conditions. |

Advancements in Computational Prediction and Machine Learning for Chemical Behavior

The integration of computational tools is set to revolutionize how the chemistry of "Benzonitrile, 3-hydroxy-4-isopropyl-" is explored. Density Functional Theory (DFT) calculations can provide deep insights into the molecule's electronic structure, reaction mechanisms, and spectroscopic properties. utexas.edu Such studies can predict the most likely sites for electrophilic or nucleophilic attack, elucidate the transition states of potential reactions, and help rationalize experimental observations. utexas.edu

Beyond DFT, machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools for predictive chemistry. acs.orgmdpi.com ML models can be trained on large datasets of chemical reactions to predict the outcome of a novel reaction, suggest optimal reaction conditions, or even design entire synthetic routes. acs.orgbohrium.comengineering.org.cn For "Benzonitrile, 3-hydroxy-4-isopropyl-," an ML model could be used to:

Predict its reactivity with a wide range of reagents.

Optimize the yield of a synthetic step by exploring a multidimensional parameter space (e.g., temperature, solvent, catalyst). bohrium.com

Propose novel, synthetically accessible derivatives with desired properties.

These in silico approaches can significantly accelerate the research and development cycle, reducing the need for extensive and time-consuming laboratory experimentation. acs.orgmdpi.com

Integration of Advanced Characterization Techniques for Real-Time Reaction Monitoring

To fully understand and optimize the synthesis and transformations of "Benzonitrile, 3-hydroxy-4-isopropyl-," the use of advanced, real-time analytical techniques is crucial. Process Analytical Technology (PAT) aims to gain a deep understanding of chemical reactions by monitoring them as they happen. mt.com

In-situ spectroscopic methods are at the forefront of this effort. Techniques that could be applied include:

Benchtop NMR Spectroscopy : Provides quantitative, non-destructive insights into reaction kinetics, the formation of intermediates, and the final product distribution in real-time. magritek.com

FTIR and Raman Spectroscopy : Track changes in vibrational modes corresponding to specific functional groups, allowing for the continuous monitoring of reactant consumption and product formation.

Mass Spectrometry (MS) : Techniques like GC-MS can be used for detailed analysis of volatile components, while advanced methods combining electron ionization (EI) and chemical ionization (CI) can provide comprehensive structural information and accurate molecular weight determination. mdpi.com

Integrating these techniques, particularly within automated flow reactor systems, enables rapid reaction optimization and the creation of self-optimizing systems that can autonomously identify the best reaction conditions with minimal human intervention. magritek.comacs.org

| Technique | Information Gained | Application in Synthesis |

| Benchtop NMR | Quantitative data on kinetics, intermediates, and conversion. magritek.com | Real-time optimization of reaction parameters like temperature and catalyst loading. |

| In-situ FTIR/Raman | Real-time tracking of functional group changes. mt.com | Determining reaction endpoints and monitoring for side-product formation. |

| Advanced MS | Comprehensive structural characterization of products and byproducts. mdpi.com | Detailed analysis of reaction mixtures for mechanism elucidation. |

Design Principles for Tunable Chemical Reactivity Based on Substituent Effects

The reactivity of the "Benzonitrile, 3-hydroxy-4-isopropyl-" molecule is governed by the electronic interplay of its three substituents on the aromatic ring. Understanding these substituent effects is fundamental to designing and predicting its chemical behavior.

Hydroxyl (-OH) group : A strong activating, electron-donating group through resonance, and ortho-, para-directing for electrophilic aromatic substitution.

Isopropyl (-C₃H₇) group : A weak activating, electron-donating group through induction, and ortho-, para-directing.

Nitrile (-CN) group : A strong deactivating, electron-withdrawing group through both induction and resonance, and meta-directing.

Conversely, for reactions involving the nitrile group, such as acid-catalyzed hydrolysis, the electron-donating hydroxyl and isopropyl groups would influence the rate of reaction. Studies on substituted benzonitriles have shown that electron-releasing groups can enhance the rate of hydrolysis in certain acid concentrations by affecting the protonation step. yu.edu.jo

Future research will focus on precisely quantifying these effects and using them as design principles. By subtly modifying the substituents (e.g., changing the alkyl group or protecting the hydroxyl group), the molecule's reactivity can be fine-tuned for specific applications, allowing for the rational design of new reactions and functional materials.

| Substituent | Electronic Effect | Influence on Reactivity |

| 3-hydroxy (-OH) | Strong Electron-Donating (Resonance), Activating | Directs electrophiles to positions 2, 4, and 6; increases ring nucleophilicity. |

| 4-isopropyl (-CH(CH₃)₂) | Weak Electron-Donating (Inductive), Activating | Reinforces activation of the ring. |

| 1-cyano (-CN) | Strong Electron-Withdrawing (Inductive & Resonance), Deactivating | Decreases overall ring nucleophilicity; directs nucleophilic aromatic substitution. yu.edu.joresearchgate.net |

Q & A

Basic Research Questions

Q. What experimental methods are recommended to confirm the molecular structure of 3-hydroxy-4-isopropylbenzonitrile?

- Methodological Answer : Employ spectroscopic techniques such as Fourier-transform infrared spectroscopy (FT-IR) to identify functional groups (e.g., -OH and -CN stretches) and nuclear magnetic resonance (NMR) for positional isomer confirmation. Compare spectral data with reference libraries (e.g., NIST Chemistry WebBook) . For crystallographic validation, single-crystal X-ray diffraction can resolve spatial arrangements of substituents.

Q. How can researchers determine solubility parameters for 3-hydroxy-4-isopropylbenzonitrile in polar solvents?

- Methodological Answer : Use the Hildebrand solubility parameter framework. Measure solubility in solvents with known polarity (e.g., water, ethanol, DMSO) via gravimetric analysis. Correlate results with computational models (e.g., COSMO-RS) to predict miscibility trends. Benzonitrile derivatives exhibit strong dipole moments (~4 D), favoring polar aprotic solvents .

Q. What safety protocols should be followed when handling 3-hydroxy-4-isopropylbenzonitrile?

- Methodological Answer : Adopt AEGL-3 guidelines (acute exposure limits) for benzonitrile analogs, which recommend ≤10 ppm airborne concentration in lab settings. Use fume hoods for synthesis and storage. Toxicity data gaps (e.g., dermal absorption) necessitate secondary containment and PPE (gloves, goggles) .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations resolve discrepancies between experimental and computational viscosity data for benzonitrile derivatives?

- Methodological Answer : Simulate bulk liquid properties using force fields (e.g., OPLS-AA) to model temperature-dependent viscosity. Compare results with experimental data (e.g., NIST or phase transition studies). For 3-hydroxy-4-isopropylbenzonitrile, analyze ring-stacking interactions at 300–350 K, which may explain viscosity fluctuations due to transient π-π conformations .

- Example Data :